![molecular formula C12H15NO2 B083539 N-[(4-Hydroxy-3,5-dimethylphenyl)methyl]prop-2-enamide CAS No. 13579-23-2](/img/structure/B83539.png)
N-[(4-Hydroxy-3,5-dimethylphenyl)methyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-Hydroxy-3,5-dimethylphenyl)methyl]prop-2-enamide, also known as HDP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is synthesized using a specific method and has been found to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-[(4-Hydroxy-3,5-dimethylphenyl)methyl]prop-2-enamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. Specifically, N-[(4-Hydroxy-3,5-dimethylphenyl)methyl]prop-2-enamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to play a role in inflammation and cancer cell growth.
Efectos Bioquímicos Y Fisiológicos
N-[(4-Hydroxy-3,5-dimethylphenyl)methyl]prop-2-enamide has been found to have various biochemical and physiological effects. It has been shown to have anti-cancer and anti-inflammatory properties, as mentioned earlier. Additionally, N-[(4-Hydroxy-3,5-dimethylphenyl)methyl]prop-2-enamide has been found to have antioxidant properties and has been studied for its potential use in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[(4-Hydroxy-3,5-dimethylphenyl)methyl]prop-2-enamide in lab experiments is its potential anti-cancer properties, which make it a promising compound for cancer research. Additionally, N-[(4-Hydroxy-3,5-dimethylphenyl)methyl]prop-2-enamide has been shown to have low toxicity and is relatively easy to synthesize. However, one limitation of using N-[(4-Hydroxy-3,5-dimethylphenyl)methyl]prop-2-enamide in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on N-[(4-Hydroxy-3,5-dimethylphenyl)methyl]prop-2-enamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of N-[(4-Hydroxy-3,5-dimethylphenyl)methyl]prop-2-enamide and its potential use in cancer research. Finally, research is needed to develop more efficient synthesis methods for N-[(4-Hydroxy-3,5-dimethylphenyl)methyl]prop-2-enamide and to improve its solubility in water for use in lab experiments.
Métodos De Síntesis
The synthesis of N-[(4-Hydroxy-3,5-dimethylphenyl)methyl]prop-2-enamide involves a multi-step process that starts with the reaction of p-cresol with propargyl bromide to form 4-(prop-2-yn-1-yloxy)-3,5-dimethylphenol. This intermediate is then reacted with N-bromosuccinimide to form the bromo derivative, which is subsequently reacted with sodium methoxide to form N-[(4-Hydroxy-3,5-dimethylphenyl)methyl]prop-2-enamide.
Aplicaciones Científicas De Investigación
N-[(4-Hydroxy-3,5-dimethylphenyl)methyl]prop-2-enamide has been found to have potential applications in scientific research, particularly in the field of cancer research. It has been shown to have anti-cancer properties and has been studied for its ability to inhibit the growth of cancer cells. N-[(4-Hydroxy-3,5-dimethylphenyl)methyl]prop-2-enamide has also been studied for its potential use as an anti-inflammatory agent and has been found to have anti-inflammatory effects in vitro.
Propiedades
Número CAS |
13579-23-2 |
|---|---|
Nombre del producto |
N-[(4-Hydroxy-3,5-dimethylphenyl)methyl]prop-2-enamide |
Fórmula molecular |
C12H15NO2 |
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
N-[(4-hydroxy-3,5-dimethylphenyl)methyl]prop-2-enamide |
InChI |
InChI=1S/C12H15NO2/c1-4-11(14)13-7-10-5-8(2)12(15)9(3)6-10/h4-6,15H,1,7H2,2-3H3,(H,13,14) |
Clave InChI |
RMWQBWIPOMZVKK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1O)C)CNC(=O)C=C |
SMILES canónico |
CC1=CC(=CC(=C1O)C)CNC(=O)C=C |
Sinónimos |
N-(4-Hydroxy-3,5-dimethylbenzyl)acrylamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




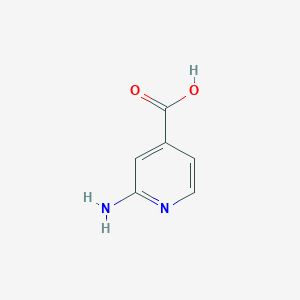
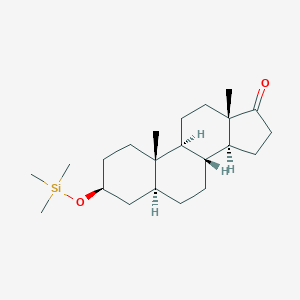
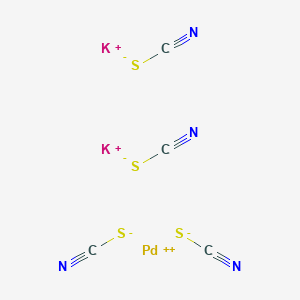
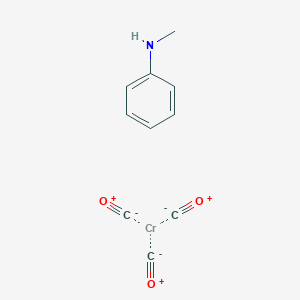
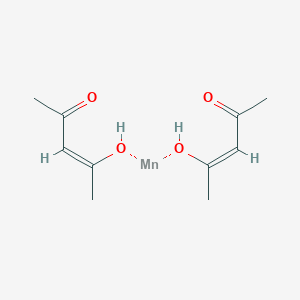
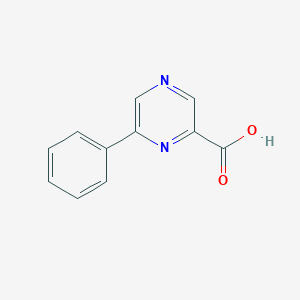
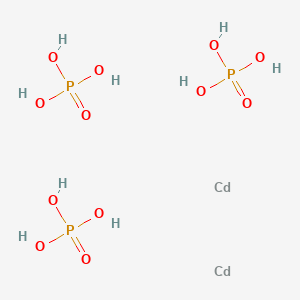
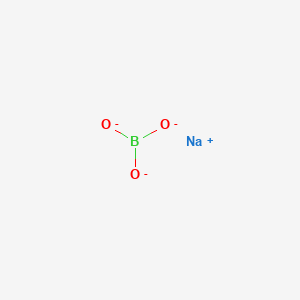
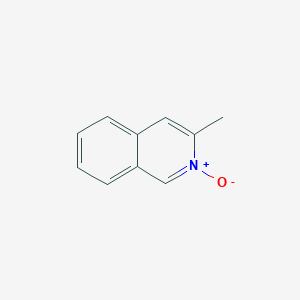
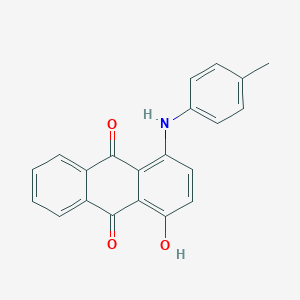
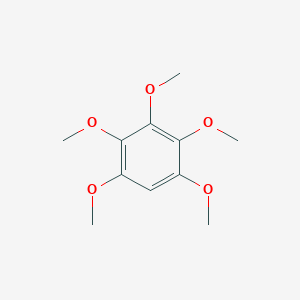
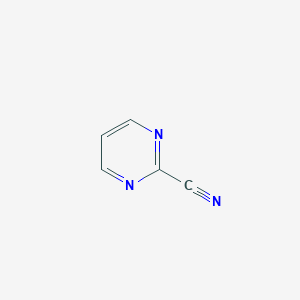
![4-Methylthieno[2,3-b]pyridine](/img/structure/B83488.png)